N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide
CAS No.: 1797960-11-2
Cat. No.: VC5158844
Molecular Formula: C18H13N3O3S
Molecular Weight: 351.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797960-11-2 |
---|---|
Molecular Formula | C18H13N3O3S |
Molecular Weight | 351.38 |
IUPAC Name | N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C18H13N3O3S/c22-18(13-7-9-25-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-24-16)15-6-3-8-23-15/h1-9,11H,10H2,(H,19,22) |
Standard InChI Key | DZCKNOWDHINBEP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CSC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The target compound features a 1,2,4-oxadiazole ring substituted at position 3 with a furan-2-yl group and at position 5 with a methylene-linked phenyl moiety. The phenyl group is further connected via an amide bond to a thiophene-3-carboxamide unit. This arrangement creates a conjugated system that enhances molecular rigidity and potential for π-π interactions, critical for binding to biological targets .
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is known for its metabolic stability and ability to participate in hydrogen bonding . The furan-2-yl substituent introduces an oxygen-containing heteroaromatic system, which may contribute to solubility and electronic effects. The thiophene-3-carboxamide moiety adds a sulfur-containing aromatic ring and a polar carboxamide group, further diversifying the molecule's interaction capabilities .
Molecular Formula and Physicochemical Properties
Based on structural analogs , the molecular formula is inferred as C₁₈H₁₄N₃O₃S, with a molecular weight of 362.4 g/mol. Key physicochemical properties, extrapolated from similar compounds, include:
These properties suggest moderate solubility in polar solvents and potential for oral bioavailability, though experimental validation is required.
Synthetic Routes and Optimization Strategies
Oxadiazole Ring Formation
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between nitriles and hydroxylamine derivatives. For example, in the synthesis of analog F8–S43 , a furan-2-carbonitrile precursor reacted with hydroxylamine under basic conditions to form the oxadiazole core. Similar methodology could be applied here, using furan-2-carbonitrile and methylhydroxylamine to generate the 3-(furan-2-yl)-1,2,4-oxadiazol-5-ylmethyl intermediate.
Coupling of Thiophene-Carboxamide
The thiophene-3-carboxamide moiety can be synthesized via Friedel-Crafts acylation of thiophene, followed by conversion to the corresponding carboxylic acid and subsequent coupling with 2-aminophenylmethanol . The final amide bond formation between the phenylmethylamine and thiophene-3-carboxylic acid would employ standard coupling agents like HATU or EDC .
Challenges in Structural Optimization
Key challenges include maintaining the stability of the oxadiazole ring under reaction conditions and avoiding side reactions at the furan oxygen. In studies of F8–B6 , replacing thiourea linkers with urea reduced potency, underscoring the importance of the sulfur atom in maintaining inhibitory activity—a consideration relevant to the thiophene-carboxamide linkage here.
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Profiles
Analogous compounds featuring thiophene-carboxamides exhibit broad-spectrum activity. A study on 5-(4-methoxybenzoyl)-4-methyl-N-(pyrimidin-2-yl)-2-((4-sulfamoylphenyl)amino)-thiophene-3-carboxamide revealed antioxidant properties with IC₅₀ values <50 μM in DPPH assays . The presence of the furan moiety may enhance membrane permeability, as seen in STX-0119 , a STAT3 inhibitor with antiproliferative effects in cancer cells.
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
The oxadiazole ring is generally resistant to oxidative metabolism, while the furan group may undergo cytochrome P450-mediated oxidation to reactive intermediates. Structural analogs like F8–B22 showed low cytotoxicity (CC₅₀ >100 μM in Vero cells) , suggesting that the target compound’s toxicity profile could be favorable pending further testing.
Bioavailability Predictions
Using the Rule of Five:
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Molecular weight: 362.4 (<500)
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H-bond donors: 1 (<5)
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H-bond acceptors: 6 (<10)
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XLogP3: ~3.6 (<5)
These parameters indicate likely oral bioavailability, though the rigid structure may limit intestinal absorption.
Future Directions and Applications
Targeted Drug Design
Modifications to enhance potency could include:
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